N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Description
N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide (CAS: 899990-83-1; molecular formula: C₂₀H₁₆N₄O₅; molecular weight: 392.36 g/mol) is a heterocyclic compound featuring a dihydropyridazinone core substituted with a 3-nitrophenyl group at the 3-position and an acetamide moiety linked to a benzyl group at the 1-position .
Properties
IUPAC Name |
N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4/c24-18(20-12-14-5-2-1-3-6-14)13-22-19(25)10-9-17(21-22)15-7-4-8-16(11-15)23(26)27/h1-11H,12-13H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDJNTTUXGKRRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. One common method includes the reaction of benzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate to yield the dihydropyridazinone core. The final step involves acylation with acetic anhydride to introduce the acetamide group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimizing reaction conditions, using catalysts, and employing purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitrophenyl group may play a role in binding to active sites, while the dihydropyridazinone core could be involved in stabilizing interactions .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Core Heterocycle Impact: Dihydropyridazinone cores (as in CPX and the target compound) exhibit superior planarity for π-stacking interactions compared to pyrimidines or sulfonamides .
- Side Chain Modifications: Benzyl-acetamide moieties improve solubility relative to bulkier groups (e.g., fluorophenoxy in CAS: 1058498-61-5), which may influence bioavailability .
Biological Activity
N-benzyl-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is part of a class of N-benzyl-acetamides that have been explored for their pharmacological properties, including antiviral and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.39 g/mol. The presence of the nitrophenyl group and the pyridazine moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Antiviral Activity
Recent studies have highlighted the antiviral properties of N-benzyl-acetamides against SARS-CoV-2. Specifically, compounds similar to this compound have shown inhibitory effects on RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. For example, a related compound demonstrated an IC50 value of 1.11 ± 0.05 μM against SARS-CoV-2 RdRp, indicating significant antiviral potency .
Anticancer Activity
The biological activity of pyridazine-based compounds has also been explored in the context of cancer therapy. Compounds with similar scaffolds have exhibited antiangiogenic properties and have been evaluated for their ability to inhibit tumor growth in vitro and in vivo. The structure–activity relationship (SAR) studies indicate that modifications to the nitrogen and benzyl groups can enhance anticancer efficacy .
Case Studies
- SARS-CoV-2 Inhibition : A study identified several N-benzyl-acetamides as potent inhibitors of SARS-CoV-2 RdRp, with modifications leading to increased potency. The introduction of various substituents on the benzyl ring significantly influenced the inhibitory activity, with some derivatives showing IC50 values lower than that of remdesivir .
- Anticancer Effects : In another investigation, pyridazine derivatives were synthesized and tested for their antiangiogenic activity. The results indicated that certain compounds effectively inhibited endothelial cell proliferation and migration, suggesting potential applications in cancer treatment .
Data Table: Biological Activity Overview
| Compound Name | Target | IC50 Value (µM) | Activity |
|---|---|---|---|
| N-benzyl-acetamide derivative | SARS-CoV-2 RdRp | 1.11 ± 0.05 | Potent inhibitor |
| Similar pyridazine compound | Tumor cells | Varies (sub-micromolar) | Antiangiogenic |
Q & A
Q. How can structural modifications enhance its pharmacokinetic profile without compromising activity?
- Methodological Answer :
- Bioisosteric Replacement : Substitute nitrophenyl with trifluoromethyl for improved metabolic stability.
- Prodrug Design : Mask acetamide as an ester to enhance oral bioavailability.
- LogD Adjustment : Introduce polar groups (e.g., -OH) to balance solubility and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
